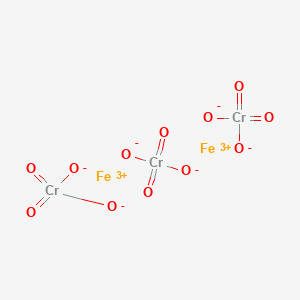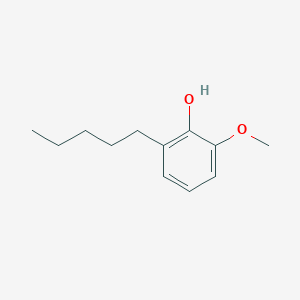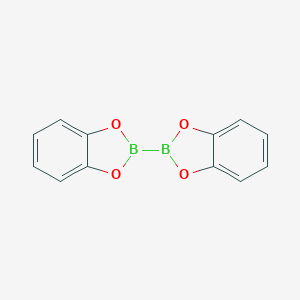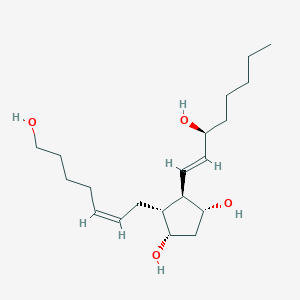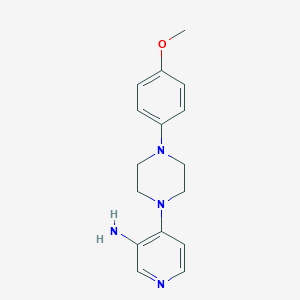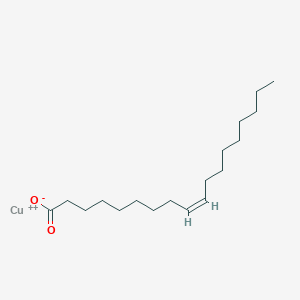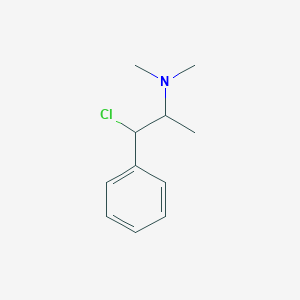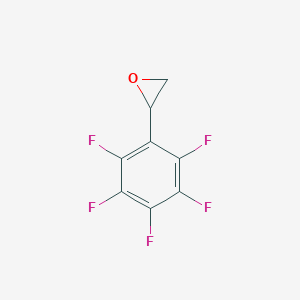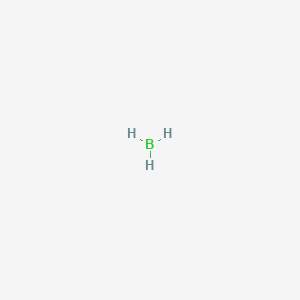
Borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane is a chemical compound that has been extensively studied for its unique properties and potential applications. It is a highly reactive compound that can be used in a variety of chemical reactions, including reduction and oxidation reactions.
Aplicaciones Científicas De Investigación
Borane has many potential scientific research applications, including its use as a reducing agent in organic synthesis, as a hydrogen storage material, and as a catalyst in various chemical reactions. Borane has also been studied for its potential use in fuel cells, as it has the ability to release hydrogen gas when exposed to water.
Mecanismo De Acción
Borane acts as a reducing agent in chemical reactions by donating electrons to other molecules. It can also act as an oxidizing agent in certain reactions, depending on the conditions of the reaction. Borane's ability to donate electrons makes it a powerful reducing agent that can be used in a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Borane has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. Borane has also been studied for its potential use in cancer therapy, as it can induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Borane has several advantages for use in lab experiments, including its high reactivity and ability to act as a reducing agent. However, its high reactivity can also be a limitation, as it can be difficult to control in certain reactions. Borane is also a toxic and flammable compound, which can be a safety concern in lab settings.
Direcciones Futuras
There are many potential future directions for the study of borane, including its use in fuel cells, as a hydrogen storage material, and in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential applications of borane and to develop safe and effective methods for its use in various fields.
Métodos De Síntesis
Borane can be synthesized through several methods, including the reaction of boron trichloride with lithium aluminum hydride, the reaction of boron trifluoride with sodium borohydride, and the reaction of diborane with hydrogen gas. The most common method for synthesizing borane is through the reaction of boron trifluoride with sodium borohydride.
Propiedades
Número CAS |
13283-31-3 |
|---|---|
Nombre del producto |
Borane |
Fórmula molecular |
BH3 |
Peso molecular |
13.84 g/mol |
Nombre IUPAC |
borane |
InChI |
InChI=1S/BH3/h1H3 |
Clave InChI |
UORVGPXVDQYIDP-UHFFFAOYSA-N |
SMILES |
B |
SMILES canónico |
B |
Sinónimos |
Boron trihydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



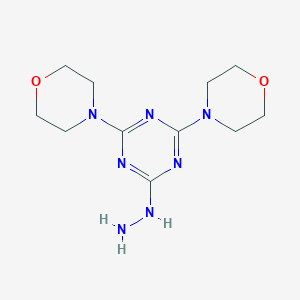
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)

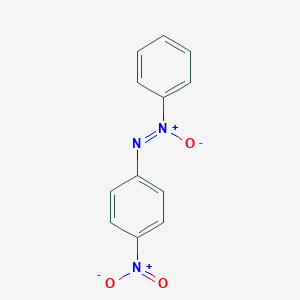
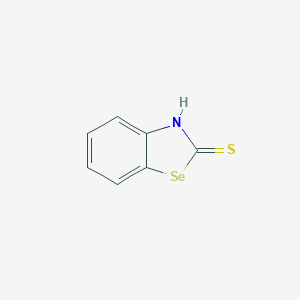
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
